molecular formula C16H24ClN3O B10772978 N4-(4-chlorobenzyl)-2,4-diaminobutanoylpiperidine

N4-(4-chlorobenzyl)-2,4-diaminobutanoylpiperidine

Cat. No.: B10772978
M. Wt: 309.83 g/mol
InChI Key: DNVZYSMOLXCOLY-HNNXBMFYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UAMC00039 involves the coupling of specific amino acids with boronic acid derivatives. One such derivative is boroNorvaline, which is used to form dipeptide inhibitors . The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of UAMC00039 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

UAMC00039 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

UAMC00039 exerts its effects by inhibiting dipeptidyl peptidase II. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition leads to a decrease in the activity of dipeptidyl peptidase II, which can have various physiological effects . The molecular targets and pathways involved include the regulation of peptide hormones and other bioactive peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UAMC00039 is unique due to its high selectivity and potency for dipeptidyl peptidase II compared to other dipeptidyl peptidase inhibitors. Its reversible and competitive inhibition mechanism makes it a valuable tool for studying the enzyme’s function and potential therapeutic applications .

Properties

Molecular Formula

C16H24ClN3O

Molecular Weight

309.83 g/mol

IUPAC Name

(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one

InChI

InChI=1S/C16H24ClN3O/c17-14-6-4-13(5-7-14)12-19-9-8-15(18)16(21)20-10-2-1-3-11-20/h4-7,15,19H,1-3,8-12,18H2/t15-/m0/s1

InChI Key

DNVZYSMOLXCOLY-HNNXBMFYSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)[C@H](CCNCC2=CC=C(C=C2)Cl)N

Canonical SMILES

C1CCN(CC1)C(=O)C(CCNCC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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